molecular formula C23H23Cl2N5OS B2551120 2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 746635-66-5

2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2551120
CAS No.: 746635-66-5
M. Wt: 488.43
InChI Key: RDIIEOBRDFEQGI-UHFFFAOYSA-N
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Description

2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H23Cl2N5OS and its molecular weight is 488.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

A study elaborates on the synthesis and structural elucidation of derivatives containing the 1,2,4-triazole ring system, which is known for its wide range of pharmaceutical activities. These activities include anti-inflammatory, antibacterial, antifungal, and antituberculosis properties. The 1,2,4-triazole derivatives, including those with sulfanyl substituents similar to our compound of interest, are synthesized through specific reactions and characterized by various spectroscopic techniques, indicating their potential in pharmaceutical research (Mahyavanshi, Parmar, & Mahato, 2011).

Antiviral and Anticancer Applications

Further investigations into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown cytotoxicity towards cell lines and evaluated their antiviral activities. This suggests that compounds with similar structures could be explored for their potential in treating viral infections and cancer, highlighting the significance of chemical modifications on the biological activities of these molecules (Wujec et al., 2011).

Antimicrobial Properties

The synthesis and evaluation of N-substituted sulfanilamide derivatives, including structures incorporating triazole rings and acetamide groups, demonstrate antimicrobial properties. These studies suggest the potential utility of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Baviskar, Khadabadi, & Deore, 2013).

Conformation and Reactivity Studies

Research on the conformation and reactivity of related acetamide compounds provides insights into their chemical behavior, which is essential for designing molecules with desired biological activities. Understanding the conformations and reactivity can help in the development of compounds with optimized pharmacological properties (Ishmaeva et al., 2015).

Properties

IUPAC Name

2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-14(2)23(4,13-26)27-20(31)12-32-22-29-28-21(16-6-8-17(24)9-7-16)30(22)18-10-5-15(3)19(25)11-18/h5-11,14H,12H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIIEOBRDFEQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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